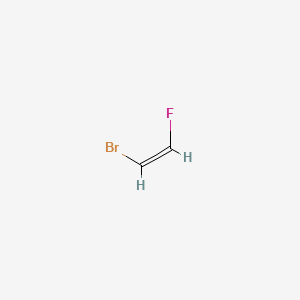

Ethene, 1-bromo-2-fluoro-, (Z)-

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound of interest, "Ethene, 1-bromo-2-fluoro-, (Z)-", is a type of bromofluoroalkene. The (Z)-notation indicates that the substituents (bromo and fluoro groups) on the double bond are on the same side, which is a significant detail in the stereochemistry of the molecule. This compound is relevant in the field of organic chemistry due to its potential applications in synthesizing various organic molecules, particularly those with a (Z)-configuration, which can be crucial for biological activity.

Synthesis Analysis

The synthesis of related (Z)-alpha-fluorostilbenes has been achieved through a highly stereoselective method. Starting with 1-bromo-1-fluoroalkenes, which have an E/Z ratio of approximately 1:1, the desired (Z)-1-bromo-1-fluoroalkenes were obtained either by storage at -20 degrees Celsius or by photolysis at 254 nm. These (Z)-1-bromo-1-fluoroalkenes were then used in Stille coupling reactions with aryl stannanes to produce (Z)-alpha-fluorostilbenes with high stereoselectivity . Additionally, the (Z)-1-bromo-1-fluoroalkenes can participate in Suzuki coupling reactions to yield (E)-alpha-fluorostilbenes, demonstrating the versatility of these compounds in stereoselective synthesis .

Molecular Structure Analysis

The molecular structure of a related compound, ethyl (2Z)-3-(4-chlorophenyl)-2-cyano-3-(methoxyamino)prop-2-enoate, has been characterized and analyzed. This compound crystallizes in the space group Pbca, with specific lattice constants. The structure was elucidated using various spectrometric techniques, including IR, UV, and NMR spectroscopy. The compound exists as the enamine tautomer in the solid state, with the cyano group cis to the 4-chlorophenyl group, which is consistent with the (Z)-configuration. The bond distances for C=C and C–N were determined, and the N–H group was found to form a bifurcated hydrogen bond with both intramolecular and intermolecular acceptors .

Chemical Reactions Analysis

In a study related to the synthesis of β-fluoro-α,β-unsaturated esters, ethyl 3-bromo-3,3-difluoropropionate was prepared and then treated with active zinc dust to produce a zinc reagent. This reagent was used in a palladium(0)/copper(I)-cocatalyzed cross-coupling reaction with aryl (alkenyl) halides to stereoselectively synthesize the desired esters. The E/Z ratio of the products ranged from 3:2 to 1:0, indicating the influence of copper(I) on the selectivity of the cross-coupling reaction. Mechanistic studies suggested that the zinc reagent underwent stereoselective elimination to form a (Z)-1-fluoro-2-(ethoxycarbonyl)ethenylzinc reagent, which then participated in the cross-coupling to afford the β-fluoro-α,β-unsaturated esters .

Physical and Chemical Properties Analysis

While the provided papers do not directly discuss the physical and chemical properties of "Ethene, 1-bromo-2-fluoro-, (Z)-", they do provide insights into the properties of closely related compounds. For instance, the crystalline structure and bond distances of the ethyl (2Z)-3-(4-chlorophenyl)-2-cyano-3-(methoxyamino)prop-2-enoate suggest that similar (Z)-configured bromofluoroalkenes may exhibit distinct physical properties due to their stereochemistry . The reactivity of these compounds in cross-coupling reactions also indicates that they have significant chemical properties, such as the ability to participate in stereoselective transformations, which is a valuable attribute in synthetic organic chemistry .

科学的研究の応用

Stereoselective Synthesis and Chemical Transformations

A pivotal study by Landelle et al. (2011) outlines the stereoselective synthesis of β-fluorostyrene derivatives, starting from (Z)-1-aryl-2-fluoro-1-(trimethylsilyl)ethenes. This process facilitates the creation of cis and trans isomers via distinct bromination and desilicobromination sequences, highlighting the utility of ethene derivatives in precise synthetic chemistry (Landelle, Turcotte-Savard, Angers, & Paquin, 2011).

Theoretical Analyses and Material Properties

Research conducted by Chachkov et al. (2008) through theoretical conformational analysis of substituted nitroethenes, including 1-bromo-1-nitro-2-(trichloromethyl)ethenes, demonstrates the impact of halogen substitution on molecular configuration. These findings offer insights into the design of materials with specific electronic properties, where the Z isomer exhibits distinct characteristics (Chachkov, Gazizova, Vereshchagina, Ishmaeva, & Berestovitskaya, 2008).

Applications in Catalysis and Sensing

Peng et al. (2000) describe an efficient stereoselective synthesis of β-fluoro-α,β-unsaturated esters via palladium(0)/copper(I)-cocatalyzed cross-coupling, demonstrating the potential of fluoroalkene derivatives in catalytic applications. This process underlines the functional versatility of ethene derivatives in organic synthesis and material science (Peng, Qing, Li, & Hu, 2000).

Furthermore, a study on fluorescent pH sensors by Yang et al. (2013) showcases the development of heteroatom-containing organic fluorophores based on ethene derivatives. These materials exhibit aggregation-induced emission (AIE) and intramolecular charge transfer (ICT) properties, making them suitable for sensing applications (Yang, Qin, Lam, Chen, Sung, Williams, & Tang, 2013).

特性

IUPAC Name |

(Z)-1-bromo-2-fluoroethene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H2BrF/c3-1-2-4/h1-2H/b2-1- |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNODEIRSLUOUMY-UPHRSURJSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=CBr)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(=C\Br)\F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H2BrF |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

124.94 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethene, 1-bromo-2-fluoro-, (Z)- | |

CAS RN |

2366-31-6 |

Source

|

| Record name | Ethene, 1-bromo-2-fluoro-, (Z)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002366316 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (Z)-1-Bromo-2-fluoroethylene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

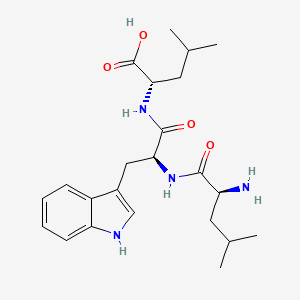

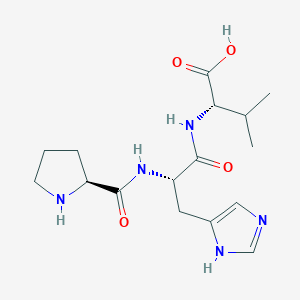

![(2S)-2-[[(2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-4-methylpentanoic acid](/img/structure/B1336832.png)

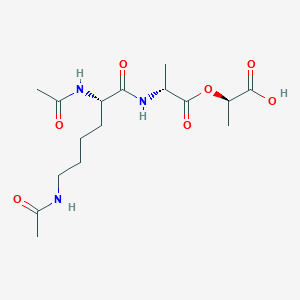

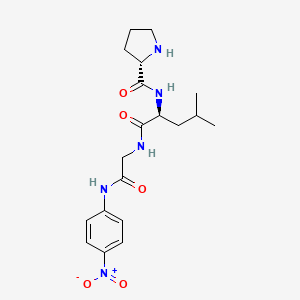

![(2S,3R)-2-amino-3-hydroxy-N-[(2S,3R)-3-hydroxy-1-(4-nitroanilino)-1-oxobutan-2-yl]butanamide](/img/structure/B1336834.png)

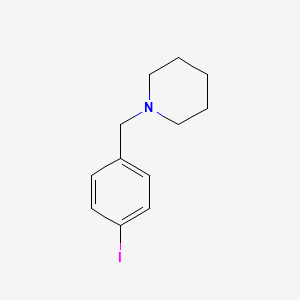

![2,3-Dihydrothieno[3,4-b][1,4]dioxine-5-carbonitrile](/img/structure/B1336840.png)

![N-(2,3-Dihydrothieno[3,4-b][1,4]dioxin-5-ylmethyl)-N-methylamine](/img/structure/B1336841.png)